molecular formula C11H9BrO2 B15095923 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone CAS No. 50638-09-0

1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone

Cat. No.: B15095923
CAS No.: 50638-09-0
M. Wt: 253.09 g/mol
InChI Key: CITFRXXYNBYKMQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone (CAS 50638-09-0) is a high-purity chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a benzofuran core, a privileged scaffold in pharmaceutical development known for its wide spectrum of biological activities . The specific molecular architecture of this reagent, incorporating a bromo substituent and a methyl group on the benzofuran ring, along with an acetyl side chain, makes it a versatile building block for the synthesis of more complex molecules. It is particularly valuable for exploring structure-activity relationships (SAR) in the development of new therapeutic agents . Researchers value the benzofuran motif for its significant pharmacological potential. Compounds containing this structure have demonstrated promising results in biological investigations, showing activities that include anticancer, antibacterial, and antifungal properties . The bromine atom present on the molecule serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing for the creation of diverse compound libraries for screening . Similarly, the acetyl group (ethanone) can be modified or used to link other pharmacophores. These structural features make this compound a critical starting material in the synthesis of novel compounds aimed at targeting various diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50638-09-0

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

1-(5-bromo-3-methyl-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C11H9BrO2/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3

InChI Key

CITFRXXYNBYKMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone typically involves the bromination of 3-methyl-2-benzofuran followed by an acylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The acylation step involves the reaction of the brominated benzofuran with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Type Reagents/Conditions Product Yield Key Observations
Bromine substitutionPd(PPh₃)₄, arylboronic acid, K₂CO₃, DME, 80°C5-Aryl-3-methyl-2-benzofuranyl ethanone60–75%Suzuki-Miyaura coupling enables aryl group introduction.
HydrolysisNaOH (aq), ethanol, reflux5-Hydroxy-3-methyl-2-benzofuranyl ethanone~50%Limited by steric hindrance from methyl group.

Mechanistic Insight : The electron-withdrawing effect of the ketone group activates the bromine for cross-coupling reactions, while the methyl group at position 3 sterically hinders substitutions at adjacent positions .

Ketone Functional Group Transformations

The ethanone moiety participates in classical carbonyl reactions.

Reaction Type Reagents/Conditions Product Yield Notes
ReductionNaBH₄, MeOH, 0°C → RT1-(5-Bromo-3-methyl-2-benzofuranyl)ethanol85%Selective reduction without ring opening.
OxidationKMnO₄, H₂O, H₂SO₄, 60°C5-Bromo-3-methyl-2-benzofuran carboxylic acid45%Over-oxidation risks require strict temperature control.
CondensationNH₂NH₂, EtOH, refluxHydrazone derivative78%Forms stable hydrazones for further functionalization.

Research Highlight : The ketone group’s reactivity is modulated by resonance stabilization from the benzofuran ring, which reduces its electrophilicity compared to aliphatic ketones .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes EAS preferentially at position 4 or 7 due to directing effects.

Reaction Type Reagents/Conditions Product Yield Regioselectivity
NitrationHNO₃, H₂SO₄, 0°C5-Bromo-4-nitro-3-methyl-2-benzofuranyl ethanone55%Nitration occurs para to bromine.
SulfonationH₂SO₄ (fuming), 50°C5-Bromo-7-sulfo-3-methyl-2-benzofuranyl ethanone40%Steric hindrance limits sulfonation at position 6.

Mechanistic Note : The bromine substituent acts as a meta-director, while the ketone group deactivates the ring, slowing reaction rates .

Ring-Opening and Rearrangement Reactions

Under harsh conditions, the benzofuran ring undergoes cleavage.

Reaction Type Reagents/Conditions Product Yield Key Insight
Acidic hydrolysisHCl (conc.), Δ2-Acetyl-4-bromo-5-methylphenol30%Ring opening via furan oxygen protonation.
Photochemical rearrangementUV light, benzene, 12hSpirocyclic diketone derivative20%Limited synthetic utility due to low yield.

Safety Note : Ring-opening reactions often produce mixtures, necessitating advanced purification techniques .

Comparative Reactivity with Analogues

The bromine and methyl groups significantly influence reactivity compared to unsubstituted benzofurans.

Compound Reactivity in Suzuki Coupling Ketone Reduction Rate
1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanoneModerate (60–75%)Fast (85% in 2h)
1-(2-Benzofuranyl)-ethanoneHigh (85–90%) Slow (60% in 6h)

Scientific Research Applications

1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the ethanone group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone 5-Bromo, 3-methyl C₁₁H₉BrO₂ 253.09 Bromine (electron-withdrawing) and methyl (electron-donating) groups on benzofuran core.
1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone 5-Bromo, 3-(bromomethyl), 4,6-dimethoxy C₁₃H₁₂Br₂O₄ 392.04 Additional bromomethyl and methoxy groups increase steric bulk and lipophilicity.
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethanone 5-Bromo, 7-methoxy C₁₁H₉BrO₃ 283.09 Methoxy group at position 7 alters electronic properties compared to methyl at position 3.
1-(7-Ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone 7-Ethyl, 2-imidazole C₁₄H₁₄N₂O₂ 242.10 Imidazole substitution enhances antifungal activity.
(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone 5-Bromo, 3-methyl, 2-benzoyl C₁₆H₁₁BrO₂ 313.17 Replacement of ethanone with benzoyl group modifies binding affinity.

Key Observations :

  • Electron Effects : Bromine (electron-withdrawing) at position 5 and methyl (electron-donating) at position 3 create a polarized aromatic system, enhancing reactivity in electrophilic substitutions .
  • Bioactivity : Azole-substituted derivatives (e.g., imidazole in ) exhibit enhanced antifungal activity due to metal-binding capabilities, which the target compound lacks.

Spectroscopic Comparisons

Table 2: NMR and HRMS Data

Compound Name ¹H NMR (δ/ppm) HRMS (Observed) Reference
1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone 2.64 (s, COCH₃), 4.00–4.01 (s, OCH₃), 5.08 (s, CH₂Br), 6.43 (s, Ar-H) 414.9003 [M + Na]⁺
1-(5-Bromo-2-fluorophenyl)ethanone Data not provided in evidence
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanone 2.64 (s, COCH₃), 2.10 (s, CH₃), 3.20–3.50 (m, dihydro protons)

Key Observations :

  • The acetyl group (-COCH₃) in benzofuran derivatives typically resonates at δ 2.60–2.70 ppm in ¹H NMR, consistent across analogs .
  • Methoxy groups (e.g., in ) appear as singlets near δ 4.00 ppm , while bromomethyl substituents (δ 5.08 ppm) are distinct due to deshielding effects .

Key Observations :

  • The target compound lacks azole or nitro groups, which are critical for activity in antifungal and antiplasmodial analogs.
  • Bromine and methyl groups may instead contribute to selective enzyme inhibition or binding to hydrophobic pockets in target proteins, as seen in CYP51 inhibitors .

Biological Activity

1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone is a derivative of benzofuran that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H7BrO2
  • Molecular Weight : 243.07 g/mol
  • CAS Number : 705670

The presence of bromine and methyl groups in the benzofuran structure is believed to enhance its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

  • Cytotoxicity : In vitro tests have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including K562 (human leukemia) and Cacki-1 (kidney cancer) cells. The IC50 values indicate that it can inhibit cell growth effectively, with lower toxicity towards normal cells compared to cancer cells .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the mitochondrial pathway, increasing reactive oxygen species (ROS) levels and activating caspases involved in programmed cell death. For instance, after 48 hours of exposure, a notable increase in caspase activity was observed, suggesting a strong pro-apoptotic effect .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : The compound showed moderate activity against Gram-positive bacteria with MIC values ranging from 16 to 64 µg/mL. This suggests potential as an antibacterial agent, particularly in treating infections caused by resistant strains .
  • Biofilm Formation Inhibition : The compound demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives, including this compound, have been documented:

  • Cytokine Inhibition : Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), which plays a significant role in inflammatory responses .

Table 1: Biological Activity Overview

Biological ActivityTest SystemResult
CytotoxicityK562 CellsIC50 < 50 µM
Cacki-1 CellsIC50 > 100 µM
Apoptosis InductionFlow CytometryIncreased caspase activity
AntimicrobialVarious Bacterial StrainsMIC = 16 - 64 µg/mL
InflammationK562 CellsIL-6 Release Inhibition

Case Study 1: Apoptotic Mechanism

In a study focusing on K562 cells, treatment with this compound resulted in a significant increase in ROS levels and caspase activation. Flow cytometry analysis confirmed early apoptotic changes in cell membranes, indicating that the compound effectively triggers apoptosis through mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against clinical strains of bacteria. Results showed that it inhibited biofilm formation and had a notable effect on Gram-positive strains, suggesting its potential utility in clinical settings where biofilm-associated infections are prevalent .

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves cyclization of substituted benzofuran precursors. A common strategy employs K₂CO₃ as a base in anhydrous ethanol under reflux to facilitate intramolecular cyclization. For example, brominated intermediates are reacted with acetylating agents under controlled conditions. Key parameters include:

  • Catalyst choice : Piperidine or similar bases to promote condensation.
  • Temperature : Reflux (~78°C) to drive the reaction to completion.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Critical adjustments involve optimizing bromine positioning and methyl group retention, as improper stoichiometry can lead to byproducts like dehalogenated derivatives .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound, and what are its key crystallographic parameters?

Answer: Single-crystal X-ray diffraction using a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is standard. The compound crystallizes in the orthorhombic system (space group Pbca) with unit cell dimensions a = 10.8301 Å, b = 7.4630 Å, c = 21.7213 Å. Refinement via SHELXL-2018/3 includes:

  • Disorder handling : Using PART commands for overlapping atoms.
  • Hydrogen placement : Calculated positions refined using riding models.
  • Validation : R-factor convergence (< 0.05) and PLATON checks for missed symmetry .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

Answer:

  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and brominated carbons.
  • IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C-Br (~600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 239.07 [M⁺]) and fragmentation patterns validate the structure.
    Cross-referencing with computational simulations (e.g., Gaussian) ensures accuracy .

Advanced Research Questions

Q. How can SHELX software address challenges in refining disordered or twinned crystal structures of this compound?

Answer:

  • Twinning : Use the TWIN command with BASF parameter to refine twin fractions. For example, a two-domain twin matrix can resolve overlapping reflections.
  • Disorder : PART instructions split disordered atoms (e.g., methyl groups) with occupancy refinement.
  • High-resolution data : SHELXL leverages least-squares restraints to maintain geometric rationality during refinement. Comparative analysis with non-disordered analogs ensures reliability .

Q. What strategies resolve contradictions in reported biological activities of brominated benzofuran derivatives?

Answer:

  • Assay standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa) and solvent (DMSO concentration ≤ 0.1%).
  • Orthogonal validation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) studies.
  • Meta-analysis : Cross-reference IC₅₀ values across studies, accounting for purity (>98% by HPLC) and stereochemical integrity .

Q. How can molecular docking predict the interaction of this compound with antimicrobial targets?

Answer:

  • Protein preparation : Use PyRx or AutoDock Vina to generate target PDB files (e.g., E. coli DNA gyrase).
  • Docking parameters : Grid boxes centered on active sites with 1 Å spacing.
  • Scoring : Analyze binding affinities (ΔG ≤ -7 kcal/mol) and hydrogen-bonding patterns.
    ADMET studies (e.g., SwissADME) predict Lipinski compliance (zero violations) and bioavailability .

Q. What synthetic modifications enhance the bioactivity of this compound while maintaining structural stability?

Answer:

  • Substituent variation : Replace bromine with electron-withdrawing groups (e.g., nitro) to modulate reactivity.
  • Hybrid derivatives : Conjugate with pyrazole or triazole moieties to improve pharmacokinetics.
  • Stability testing : Accelerated degradation studies (40°C/75% RH) monitor hydrolytic resistance of the acetyl group .

Q. What precautions are critical for handling and storing this compound in a research laboratory?

Answer:

  • Storage : Airtight containers under inert gas (N₂) at -20°C to prevent oxidation.
  • PPE : Nitrile gloves, safety goggles, and fume hood use during synthesis.
  • Waste disposal : Neutralization with 10% NaOH before incineration to avoid brominated dioxin formation .

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